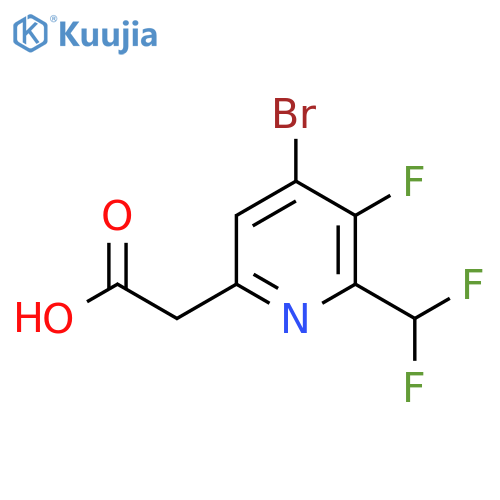Cas no 1806061-97-1 (4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid)

1806061-97-1 structure
商品名:4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid
CAS番号:1806061-97-1
MF:C8H5BrF3NO2
メガワット:284.030011892319
CID:4861514
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid
-
- インチ: 1S/C8H5BrF3NO2/c9-4-1-3(2-5(14)15)13-7(6(4)10)8(11)12/h1,8H,2H2,(H,14,15)
- InChIKey: FARHQAMXDHEUFX-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C(F)F)N=C(C=1)CC(=O)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059643-1g |
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid |
1806061-97-1 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
1806061-97-1 (4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid) 関連製品
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
